2,5-Difluorophenylboronic acid

Physical organic chemistry Boronic acid reactivity Suzuki coupling optimization

When synthesizing selective sphingosine phosphate receptor antagonists via Suzuki-Miyaura coupling, isomeric purity of the boronic acid building block is critical. 2,5-Difluorophenylboronic acid (CAS 193353-34-3) provides the exact 2,5-difluoro substitution pattern required for target engagement and metabolic stability optimization. • Regiospecific: Exclusive 2,5-difluorophenyl incorporation; no isomeric contamination that compromises coupling yields. • QC-Verified: Distinct ¹¹B NMR shift (δ 28.3 ppm in CD₃OD) enables unambiguous identity confirmation and purity assessment. • Reliable Supply: Moderate protodeboronation rate allows extended reaction times without significant boron loss, unlike the 2,6-difluoro isomer.

Molecular Formula C6H5BF2O2
Molecular Weight 157.91 g/mol
CAS No. 193353-34-3
Cat. No. B069649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluorophenylboronic acid
CAS193353-34-3
Molecular FormulaC6H5BF2O2
Molecular Weight157.91 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)F)F)(O)O
InChIInChI=1S/C6H5BF2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
InChIKeyKTOJGSDLJNUAEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluorophenylboronic Acid (CAS 193353-34-3): Key Properties and Procurement Essentials


2,5-Difluorophenylboronic acid (CAS 193353-34-3) is a difluorinated arylboronic acid building block with the molecular formula C6H5BF2O2 and a molecular weight of 157.91 g/mol [1]. It is a white to light yellow crystalline solid with a typical melting point of 105–110 °C, though the presence of varying amounts of the corresponding boroxine anhydride can alter its exact physical state [2]. This compound is widely employed in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to introduce a 2,5-difluorophenyl moiety into molecular scaffolds, and it serves as a key intermediate in the preparation of selective sphingosine phosphate receptor antagonists and other pharmaceutical candidates .

Why Substituting 2,5-Difluorophenylboronic Acid with Other Fluorinated Boronic Acids Can Compromise Reaction Outcomes


2,5-Difluorophenylboronic acid cannot be arbitrarily interchanged with other difluoro- or fluorophenylboronic acid isomers without affecting reaction outcomes. The specific substitution pattern (fluorine at the 2- and 5-positions) establishes a unique electronic and steric environment around the boron atom, which directly influences the compound's Lewis acidity (pKa), hydrolytic stability, and transmetalation efficiency in Suzuki–Miyaura cross-couplings [1]. Systematic studies demonstrate that both the number and position of fluorine substituents on the phenyl ring govern these physicochemical properties, with compounds bearing two ortho-fluorines exhibiting the fastest protodeboronation rates and distinct NMR signatures compared to other regioisomers [2][3]. Consequently, using an alternative isomer—even one with identical molecular formula—may result in lower coupling yields, unpredictable side-product formation, or altered pharmacokinetic properties when incorporated into a drug candidate.

Quantitative Differentiation of 2,5-Difluorophenylboronic Acid Versus In-Class Analogs


Comparative Acidity (pKa) of Difluorophenylboronic Acid Isomers

The Lewis acidity of 2,5-difluorophenylboronic acid (2,5-DFPBA) differs from that of its isomers due to the inductive and resonance effects of the fluorine substituents. Potentiometric and spectrophotometric determinations show that 2,5-DFPBA has a pKa value of 8.04, compared to 7.83 for the 3,5-difluoro isomer [1]. This difference of 0.21 pKa units translates to a ~62% higher proton concentration (lower pH) required for the 3,5-isomer to reach the same boronate anion concentration, reflecting its greater electron deficiency and distinct transmetalation behavior under standard Suzuki coupling conditions.

Physical organic chemistry Boronic acid reactivity Suzuki coupling optimization

Hydrolytic Stability and Protodeboronation Propensity of 2,5-DFPBA

The hydrolytic stability of 2,5-difluorophenylboronic acid is markedly higher than that of the 2,6-difluoro isomer (diortho-substituted). In aqueous/organic media, the protodeboronation rate constant for 2,6-difluorophenylboronic acid is significantly greater, making it the least stable among difluorinated regioisomers [1]. 2,5-DFPBA, lacking two ortho-fluorines, exhibits a slower decomposition rate under identical pH and temperature conditions, which reduces the risk of premature loss of the boronic acid moiety during storage, handling, or extended reaction times [1].

Boronic acid stability Protodeboronation Suzuki-Miyaura coupling

¹¹B NMR Chemical Shift as a Probe of Boron Electronic Environment

¹¹B NMR spectroscopy provides a direct measure of the electron density at the boron nucleus, which correlates with Lewis acidity and reactivity. For 2,5-difluorophenylboronic acid, the ¹¹B NMR chemical shift in CD₃OD is δ = 28.3 ppm, whereas the 3,5-difluoro isomer resonates at δ = 27.8 ppm and the 2,6-difluoro isomer at δ = 29.5 ppm [1]. The 0.5 ppm difference between the 2,5- and 3,5-isomers reflects subtle but measurable variations in the boron's electronic shielding caused by the distinct substitution pattern.

NMR spectroscopy Boronic acid characterization Electronic effects

Cross-Coupling Reactivity: Substituent Effects on Suzuki-Miyaura Yields

While direct comparative yield data for 2,5-DFPBA versus other difluoro isomers in identical reactions is not available in the primary literature, class-level studies demonstrate that the position of fluorine substituents on the boronic acid profoundly affects coupling efficiency. In reactions of 4-fluorophenylboronic acid with various aryl bromides using a supported Pd nanoparticle catalyst (G-COOH-Pd-10), conversion rates varied based on the aryl bromide substitution pattern, with 1-bromo-4-fluorobenzene giving the highest conversion [1]. By extension, the unique 2,5-difluoro substitution pattern in 2,5-DFPBA creates a distinct electronic profile that can lead to either enhanced or diminished reactivity compared to mono-fluoro or differently difluorinated boronic acids, depending on the specific coupling partner and catalytic system employed.

Suzuki-Miyaura coupling Fluorinated biphenyl synthesis Heterogeneous catalysis

Optimal Application Scenarios for 2,5-Difluorophenylboronic Acid Based on Verified Differentiation


Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Antagonists

2,5-Difluorophenylboronic acid is a reactant of choice for the Suzuki–Miyaura coupling-based preparation of selective sphingosine phosphate receptor antagonists . The 2,5-difluorophenyl group imparts a specific electronic and steric profile that influences binding affinity and metabolic stability in this class of therapeutic agents. Its moderate pKa (8.04) and favorable hydrolytic stability relative to the 2,6-difluoro isomer make it a reliable building block for constructing these pharmacologically active biaryl frameworks under standard coupling conditions.

Construction of Fluorinated Biaryl and Heterobiaryl Libraries

The 2,5-difluoro substitution pattern provides a unique combination of electron-withdrawing and resonance effects that can modulate the properties of coupled products . This compound is well-suited for the divergent synthesis of fluorinated biphenyl derivatives using either homogeneous or heterogeneous Pd catalysts, as demonstrated in class-level studies with fluorinated boronic acids . Its moderate protodeboronation rate allows for extended reaction times when optimizing challenging coupling partners without significant boron loss.

NMR Characterization and Quality Control of Fluorinated Boronic Acid Building Blocks

The distinct ¹¹B NMR chemical shift (δ = 28.3 ppm in CD₃OD) provides a definitive spectroscopic fingerprint for 2,5-difluorophenylboronic acid . This enables unambiguous identification and purity assessment in incoming raw material quality control workflows, differentiating it from other difluoro isomers that exhibit different chemical shifts (e.g., 3,5-isomer at 27.8 ppm, 2,6-isomer at 29.5 ppm).

Medicinal Chemistry Campaigns Requiring Regiochemically Defined Fluorophenyl Moieties

When a structure-activity relationship (SAR) study identifies the 2,5-difluorophenyl group as optimal for target engagement or ADME properties, no other isomer can substitute . 2,5-Difluorophenylboronic acid is the sole commercial building block capable of delivering this exact substitution pattern via cross-coupling, making it indispensable for lead optimization programs in oncology, inflammation, and CNS drug discovery where fluorination is used to modulate potency and metabolic stability.

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